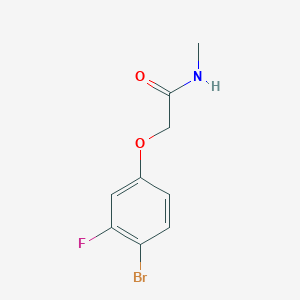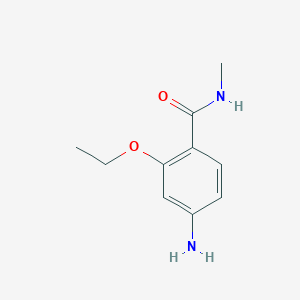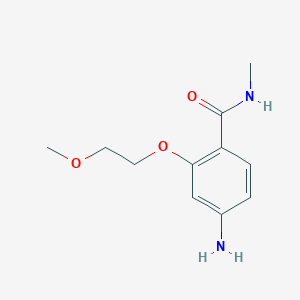
5,6,7-Trifluoro-1,2,3,4-tetrahydroisoquinoline
概要
説明
5,6,7-Trifluoro-1,2,3,4-tetrahydroisoquinoline is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of three fluorine atoms at the 5th, 6th, and 7th positions of the isoquinoline ring, which significantly influences its chemical properties and biological activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7-Trifluoro-1,2,3,4-tetrahydroisoquinoline typically involves the fluorination of tetrahydroisoquinoline derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow fluorination, which allows for better control over reaction conditions and yields. This method can be optimized to produce large quantities of the compound with high purity .
化学反応の分析
Types of Reactions: 5,6,7-Trifluoro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to yield partially or fully reduced products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Substituted tetrahydroisoquinoline derivatives.
科学的研究の応用
5,6,7-Trifluoro-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and agrochemicals.
作用機序
The mechanism of action of 5,6,7-Trifluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby exerting neuroprotective effects .
類似化合物との比較
1,2,3,4-Tetrahydroisoquinoline: A non-fluorinated analog with similar structural features but different biological activities.
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: A hydroxylated derivative with distinct pharmacological properties.
5,6,7-Trichloro-1,2,3,4-tetrahydroisoquinoline: A chlorinated analog with different reactivity and applications.
Uniqueness: 5,6,7-Trifluoro-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of fluorine atoms, which impart increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets compared to its non-fluorinated or differently substituted analogs .
特性
IUPAC Name |
5,6,7-trifluoro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N/c10-7-3-5-4-13-2-1-6(5)8(11)9(7)12/h3,13H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDGXIRCRZNHOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=C(C(=C21)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


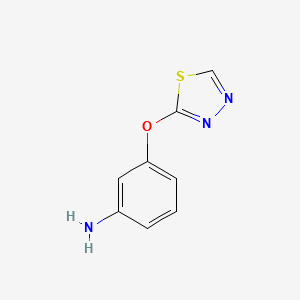
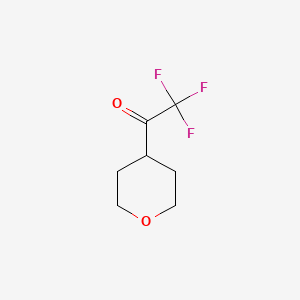
![Ethyl 2-[(5-bromopyridin-3-yl)oxy]propanoate](/img/structure/B1399919.png)
![N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide](/img/structure/B1399922.png)
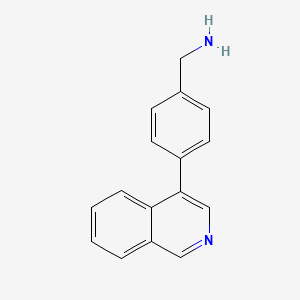
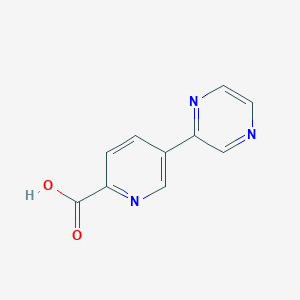
![[3-(2,3-Difluorophenyl)phenyl]methanamine](/img/structure/B1399927.png)
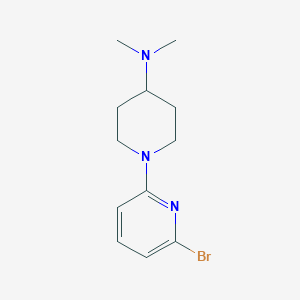
![Ethyl[(5-fluoropyridin-3-yl)methyl]amine](/img/structure/B1399929.png)
